molecular formula C15H21N3O2S B7124160 5-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-propylthiophene-2-carboxamide

5-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-propylthiophene-2-carboxamide

Cat. No.: B7124160
M. Wt: 307.4 g/mol
InChI Key: SKASOGOEWKHQMU-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-propylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a propyl chain, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-propylthiophene-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Final Coupling: The final step involves coupling the oxadiazole and thiophene intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the oxadiazole ring or electrophilic substitution at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (for halogenation) or organometallic reagents (for cross-coupling reactions) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiophene or oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-propylthiophene-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. For example, oxadiazole derivatives have been shown to inhibit enzymes like xanthine oxidase or acetylcholinesterase, which are involved in various physiological processes . The compound may bind to the active site of these enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-propylthiophene-2-carboxamide is unique due to its combination of the oxadiazole and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug development and materials science applications.

Properties

IUPAC Name

5-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-4-propylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-6-7-11-8-12(21-9(11)2)13(19)17-15(4,5)14-16-10(3)20-18-14/h8H,6-7H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKASOGOEWKHQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SC(=C1)C(=O)NC(C)(C)C2=NOC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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